2-Chloro Fenofibric Acid-d6
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Overview
Description
2-Chloro Fenofibric Acid-d6 is a labelled building block . It is a deuterium labelled Fenofibric acid . Fenofibric acid, an active metabolite of fenofibrate, is a PPAR activator, with EC50s of 22.4 µM, 1.47 µM, and 1.06 µM for PPARα, PPARγ and PPARδ, respectively .
Synthesis Analysis
A validated bioanalytical method for estimation of fenofibric acid in human EDTA plasma that chromatographically resolves its acyl glucuronide has been developed . An API 3000 mass spectrometer was employed in this method, and fenofibric acid-d6 served as the internal standard .Molecular Structure Analysis
The molecular formula of 2-Chloro Fenofibric Acid-d6 is C17H9D6ClO4 . The molecular weight is 324.79 .Chemical Reactions Analysis
Fenofibric acid with 2-chloro fenofibric acid-d6 (internal standard) was extracted from 100 µL of human plasma by acetonitrile in a single extraction step . Negative mass transitions (m / z) of fenofibric acid and fenofibric acid-d6 were detected in multiple reactions monitoring (MRM) mode at 317.1 → 230.9 and 322.9 → 230.8, respectively .Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro Fenofibric Acid-d6 is 324.79 . The density is 1.3±0.1 g/cm3 . The boiling point is 484.3±30.0 °C at 760 mmHg .Scientific Research Applications
1. Pharmacokinetic Studies
Specific Scientific Field
Pharmacology and clinical pharmacokinetics.
2-Chloro Fenofibric Acid-d6
(also known as Fenofibric Acid-d6 ) is a deuterated analog of fenofibric acid, which is an active metabolite of the lipid-regulating drug fenofibrate. Researchers use it to investigate the pharmacokinetics of fenofibric acid in human plasma.
Experimental Procedures
Results
- A significant decrease in Cmax and AUC0-72 is observed for Lipanthyl™ MC (fenofibrate formulation) under fasting conditions compared to fed conditions .
2. SARS-CoV-2 Research
Specific Scientific Field
Virology and drug repurposing.
Summary of the Application
Researchers have explored the inhibitory role of fenofibric acid (FA) in destabilizing the receptor of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). FA is an active metabolite of fenofibrate, and its potential as a treatment for SARS-CoV-2 infection is being investigated.
Experimental Procedures
Results
Safety And Hazards
properties
IUPAC Name |
2-[4-(2-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-9-7-11(8-10-12)15(19)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLZAXXVHHHGDU-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro Fenofibric Acid-d6 |
Citations
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